molecular formula C19H23ClN2OS B2998684 N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride CAS No. 2418730-37-5

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride

Cat. No.: B2998684
CAS No.: 2418730-37-5
M. Wt: 362.92
InChI Key: HTUYRRQFQVISBI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride is a small-molecule compound featuring a 2,3-dihydro-1-benzothiophene core substituted with a methyl group at position 6. The carboxamide moiety at position 2 is further functionalized with an N-benzyl group and an N-(2-aminoethyl) side chain, providing both lipophilic and basic properties. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.ClH/c1-14-7-8-16-12-18(23-17(16)11-14)19(22)21(10-9-20)13-15-5-3-2-4-6-15;/h2-8,11,18H,9-10,12-13,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYRRQFQVISBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(S2)C(=O)N(CCN)CC3=CC=CC=C3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions where an aminoethyl group is introduced to the benzothiophene core.

    Benzylation: The benzyl group is introduced through alkylation reactions using benzyl halides.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Variations

The 2,3-dihydro-1-benzothiophene core distinguishes the target compound from analogs with alternative heterocyclic systems:

Compound Name Core Structure Key Features Molecular Formula Reference
Target Compound 2,3-dihydro-1-benzothiophene Methyl at C6; N-benzyl and N-(2-aminoethyl) substituents C18H22ClN2OS N/A
5-Oxa-6-azaspiro[3.4]oct-6-ene () Spirocyclic oxa-aza system 3-Chlorophenyl and 7-methyl substituents; spirocyclic conformational rigidity C17H23Cl2N3O2
Tetrazolo[1,5-a]pyridine () Tetrazolo-pyridine 3-Chlorophenyl substituent; fused tetrazole ring C20H23ClN2O2
Benzo[b]selenophene () Benzoselenophene Selenium atom enhances polarizability; acetamido and dimethylaminoethoxy groups C14H16N2O3Se

Key Insights :

  • Conformational Flexibility : Spirocyclic () and tetrazolo-pyridine () cores impose rigidity, which may limit binding to flexible targets compared to the partially saturated dihydrobenzothiophene .

Substituent and Functional Group Variations

Substituents critically influence pharmacological properties:

Compound Name Substituents Impact on Properties
Target Compound - 6-Methyl
- N-Benzyl
- N-(2-aminoethyl)
- Methyl enhances lipophilicity.
- Benzyl and aminoethyl balance solubility and basicity.
3-Chloro-6-ethyl benzothiophene () - 3-Chloro
- 6-Ethyl
- Trifluoroacetyl-amino group
- Chloro and ethyl increase steric bulk and lipophilicity.
- Trifluoroacetyl may improve metabolic stability .
Benzoselenophene () - 5-Acetamido
- 6-(Dimethylamino)ethoxy
- Acetamido enhances hydrogen bonding.
- Dimethylaminoethoxy improves solubility .

Key Insights :

  • Aminoethyl vs.
  • Methyl vs. Ethyl : The 6-methyl group in the target compound reduces steric hindrance compared to 6-ethyl analogs (), possibly favoring tighter binding .

Biological Activity

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a benzothiophene core. Its molecular formula is C17H20N2OSC_{17}H_{20}N_{2}OS, indicating the presence of nitrogen and sulfur atoms that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, which includes compounds structurally similar to N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride. These compounds have shown activity against various cancer cell lines through mechanisms such as inhibiting key kinases involved in tumor growth.

Key Findings:

  • A study demonstrated that 2-aminobenzothiazole derivatives exhibited potent inhibitory effects on CSF1R kinase with IC50 values as low as 1.4 nM, indicating strong potential for targeting tumor-related pathways .
  • Another research indicated that certain derivatives could reduce tumor growth significantly in xenograft models, showcasing their effectiveness in vivo .
CompoundTarget KinaseIC50 (nM)Effect on Tumor Growth
2-AminobenzothiazoleCSF1R1.462% reduction at 200 mg/kg
Benzothiophene DerivativeEGFR54.0Moderate suppression in cell lines

Antimicrobial Activity

In addition to anticancer properties, benzothiazole compounds have been reported to possess antimicrobial activities. The structural features that contribute to these effects include the ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Research Insights:

  • Compounds with similar structures have been tested against various bacterial strains and demonstrated significant antibacterial activity, suggesting that N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride may exhibit similar properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cancer cells. The presence of the amino and benzyl groups enhances binding affinity and selectivity towards these targets.

Mechanistic Studies:

  • Computational modeling has shown that the compound can form hydrogen bonds with critical residues in target proteins, which may stabilize its binding and enhance inhibitory effects .

Case Studies

Several case studies have been documented where benzothiazole derivatives were tested for their biological activities:

  • Study on Tumor Models : In a controlled experiment using PANC02 tumors, treatment with a derivative similar to N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene resulted in a marked decrease in tumor size and macrophage infiltration .
  • Antibacterial Testing : A series of benzothiazole derivatives were evaluated against common pathogens, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Q & A

Q. How can experimental design be optimized for high-throughput crystallography or pharmacological screening?

  • Methodological Answer : Implement automation via robotic crystallization (e.g., Mosquito® LCP) and fragment-based screening. For pharmacological assays, use design-of-experiments (DoE) to vary substituents (e.g., benzyl groups) and assess structure-activity relationships (SAR). Pipeline integration (e.g., SHELXC/D/E for phasing, Phenix for refinement) accelerates structural determination .

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